molecular formula C25H28N4O5S2 B2801313 Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-17-6

Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2801313
CAS No.: 361174-17-6
M. Wt: 528.64
InChI Key: XJDMJXRXMNQFKK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a sulfonyl group linked to a phenyl ring bearing a carbamoyl-thiazole moiety. The thiazole ring is further modified with a 4-ethylphenyl group. Its structural complexity enables diverse interactions in biological systems, making it a candidate for enzyme inhibition or receptor modulation. Key functional groups include:

  • Piperazine ring: Facilitates hydrogen bonding and conformational flexibility.
  • Thiazole-carbamoyl linkage: Contributes to π-π stacking and hydrogen bonding.
  • 4-Ethylphenyl substituent: Increases lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S2/c1-3-18-5-7-19(8-6-18)22-17-35-24(26-22)27-23(30)20-9-11-21(12-10-20)36(32,33)29-15-13-28(14-16-29)25(31)34-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDMJXRXMNQFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

The next step involves the formation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes. The final step is the coupling of the thiazole and piperazine rings with the appropriate sulfonyl and carbamoyl groups, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiazole and piperazine rings, as well as the use of automated peptide synthesizers for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Piperazine Derivatives with Fluorophenyl Substituents

Example : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ()

  • Structural Differences :
    • Fluorophenyl vs. ethylphenyl on the thiazole ring.
    • Hydrazineyl linker vs. carbamoyl-sulfonyl bridge.
  • Functional Impact :
    • The electron-withdrawing fluorine in fluorophenyl derivatives enhances polarity and metabolic stability compared to the ethyl group, which is electron-donating and lipophilic .
    • Hydrazineyl linkers may reduce hydrolytic stability compared to carbamoyl-sulfonyl bonds.

Sulfonyl-Piperazine-Benzothiazinones

Example : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one ()

  • Structural Differences: Benzothiazinone core vs. thiazole-carbamoyl-phenyl system. Nitro and trifluoromethyl substituents vs. ethylphenyl.
  • Functional Impact: Benzothiazinones exhibit strong electron-withdrawing effects (nitro, CF₃), enhancing reactivity in electrophilic regions. The ethylphenyl group in the target compound likely improves passive diffusion due to higher lipophilicity .

Ethyl Piperazine Carboxylates with Sulfonyl-Phenyl Groups

Example : Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate ()

  • Structural Differences :
    • Hydroxy-ethyl linker vs. carbamoyl-thiazole-phenyl bridge.
    • Methylsulfonyl vs. ethylphenyl-thiazole.
  • Functional Impact :
    • Hydroxy-ethyl groups introduce hydrogen-bonding capacity but may reduce metabolic stability.
    • Methylsulfonyl enhances solubility, whereas ethylphenyl increases logP .

Piperazine Carboxamides

Example : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

  • Structural Differences: Chlorophenyl-carboxamide vs. ethylphenyl-thiazole-carbamoyl.
  • Functional Impact :
    • Chlorophenyl groups improve halogen bonding but reduce lipophilicity compared to ethylphenyl.
    • The absence of a sulfonyl group limits interactions with sulfonamide-sensitive targets .

Trifluoromethylphenyl-Piperazine Derivatives

Example : 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()

  • Structural Differences :
    • Trifluoromethylphenyl vs. ethylphenyl-thiazole.
    • Ketone linker vs. carbamoyl-sulfonyl bridge.
  • Functional Impact :
    • CF₃ groups enhance metabolic resistance and electronegativity, while ethylphenyl improves hydrophobic interactions.
    • Ketone linkers may undergo reduction, unlike stable sulfonyl bonds .

Thiazole and Oxadiazole Derivatives

Example : Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()

  • Structural Differences :
    • Oxadiazole-sulfanyl vs. thiazole-carbamoyl.
    • Dimethylphenyl vs. ethylphenyl.
  • Functional Impact :
    • Oxadiazoles are more electronegative, favoring π-stacking, while thiazoles offer better hydrogen-bonding capacity.
    • Dimethylphenyl reduces steric hindrance compared to ethylphenyl .

Biological Activity

Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its biological activities, including antimicrobial and anticancer properties.
  • Piperazine Ring : Often associated with psychoactive effects and used in various medications.
  • Sulfonyl Group : Enhances solubility and biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-73.5Inhibition of cell cycle progression
A5497.2Activation of caspase pathways

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in tumor growth.
  • Receptor Binding : The piperazine ring allows the compound to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Case Study 1: Anticancer Efficacy

In a study published in the journal Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of the compound on breast cancer cells (MCF-7). The study concluded that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial properties against multidrug-resistant bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the key synthetic routes for Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

The synthesis typically involves sequential reactions:

  • Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives.
  • Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Piperazine coupling via nucleophilic substitution or carbamate formation with ethyl chloroformate. Reaction optimization requires controlled temperature (e.g., 0–60°C), anhydrous solvents (DMF, DCM), and catalysts like DMAP . Post-synthesis purification employs HPLC or column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfonyl at ~δ 3.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) for molecular weight confirmation (expected m/z ~544.64) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Moderate in DMSO and ethanol; poor in aqueous buffers. Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays .
  • Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store at –20°C in inert atmospheres .

Q. Which bioactivity assays are commonly used to evaluate this compound?

  • Enzyme inhibition assays (e.g., fluorescence-based kinetics for kinases or proteases) .
  • Receptor binding studies using radioligand displacement or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Continuous flow reactors improve reproducibility and reduce side reactions (e.g., sulfonylation step) .
  • Catalyst screening : Use Pd/C or CuI for coupling reactions to enhance efficiency .
  • In-line monitoring : FTIR or Raman spectroscopy for real-time reaction tracking .

Q. How can contradictory bioactivity data across structural analogs be resolved?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl on thiazole) .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites interfering with assays .

Q. What computational strategies are effective for target identification?

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding to kinases or GPCRs .
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over 100+ ns trajectories .

Q. How can thermal stability be systematically assessed for formulation development?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar compounds) .
  • Differential scanning calorimetry (DSC) : Identify polymorphic transitions or glass transitions .

Q. What methodologies are recommended for designing derivatives with enhanced potency?

  • Bioisosteric replacement : Substitute sulfonyl with phosphonate groups to improve solubility .
  • Fragment-based drug design : Screen truncated analogs (e.g., piperazine-free intermediates) to isolate pharmacophores .

Q. How can in vitro and in vivo pharmacokinetic properties be improved?

  • Prodrug strategies : Ester hydrolysis (e.g., ethyl to carboxylic acid) for enhanced bioavailability .
  • Microsomal stability assays (human liver microsomes) to identify metabolic hotspots for deuteration .

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